Bcat-IN-4

BCATc inhibition hBCATc IC50 sulfonyl hydrazide SAR

BCAT-IN-4 (CAS 406190-85-0, synonym Compound is the founding sulfonyl hydrazide inhibitor of human cytosolic branched-chain amino acid aminotransferase (hBCATc/BCAT1), identified through high-throughput screening at Pfizer. With a molecular formula of C19H14N2O4S (MW 366.39) and a 2-dibenzofurancarboxylic acid phenylsulfonyl hydrazide structure, it exhibits an IC50 of 2.35 μM against recombinant hBCATc and moderate selectivity over the mitochondrial isoenzyme hBCATm.

Molecular Formula C19H14N2O4S
Molecular Weight 366.4 g/mol
Cat. No. B12379526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcat-IN-4
Molecular FormulaC19H14N2O4S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43
InChIInChI=1S/C19H14N2O4S/c22-19(20-21-26(23,24)14-6-2-1-3-7-14)13-10-11-18-16(12-13)15-8-4-5-9-17(15)25-18/h1-12,21H,(H,20,22)
InChIKeyJAPUVWLLWGHBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCAT-IN-4 (Compound 1): Chemical Identity, Target Engagement, and Procurement-Relevant Specifications for the Original Sulfonyl Hydrazide BCATc Inhibitor


BCAT-IN-4 (CAS 406190-85-0, synonym Compound 1) is the founding sulfonyl hydrazide inhibitor of human cytosolic branched-chain amino acid aminotransferase (hBCATc/BCAT1), identified through high-throughput screening at Pfizer [1]. With a molecular formula of C19H14N2O4S (MW 366.39) and a 2-dibenzofurancarboxylic acid phenylsulfonyl hydrazide structure, it exhibits an IC50 of 2.35 μM against recombinant hBCATc and moderate selectivity over the mitochondrial isoenzyme hBCATm [1]. BCAT-IN-4 serves as the structural template from which more potent analogs, including BCATc Inhibitor 2 (Compound 2, IC50 0.8 μM), were derived [1]. The compound is supplied as a solid powder with ≥99% purity (DMSO solubility: 50 mg/mL, 136.47 mM) and is intended exclusively for laboratory research use in neurodegenerative disease and cancer metabolism studies .

Why BCAT Inhibitors Are Not Interchangeable: Scaffold-Dependent Potency, Isozyme Selectivity, and Physicochemical Divergence Across the Sulfonyl Hydrazide, Pyrimidinedione, and Other BCAT Chemotypes


BCAT inhibitors span at least three structurally distinct chemotypes—sulfonyl hydrazides, (trifluoromethyl)pyrimidinediones, and others—each with divergent isozyme selectivity (BCATc vs. BCATm), potency ranges spanning over two orders of magnitude (31 nM to >10 μM), and distinct physicochemical and pharmacokinetic profiles [1][2]. Within the sulfonyl hydrazide series alone, BCAT-IN-4 (Compound 1) and BCATc Inhibitor 2 (Compound 2) differ by approximately three-fold in hBCATc potency (2.35 vs. 0.8 μM), exhibit different selectivity windows against BCATm, and possess non-overlapping solubility profiles (50 vs. ≥200 mg/mL in DMSO) [1]. BAY-069, a (trifluoromethyl)pyrimidinedione, inhibits BCAT1 at 31 nM—roughly 75-fold more potent than BCAT-IN-4—yet targets both BCAT1 and BCAT2 with a different binding mode [2]. These differences preclude generic substitution; selection must be driven by the specific experimental requirements for potency, isozyme selectivity, scaffold class, and physicochemical compatibility.

Quantitative Differentiation Evidence for BCAT-IN-4: Head-to-Head and Cross-Study Comparisons Against BCATc Inhibitor 2, BAY-069, BCAT-IN-1, and BCAT-IN-2


hBCATc Inhibitory Potency: BCAT-IN-4 vs. BCATc Inhibitor 2 (Head-to-Head from the Same Primary Publication)

BCAT-IN-4 (Compound 1) inhibits recombinant human BCATc with an IC50 of 2.35 μM, establishing it as the original moderate-potency sulfonyl hydrazide scaffold [1]. In the same study and assay platform, the optimized analog BCATc Inhibitor 2 (Compound 2) achieved an IC50 of 0.8 μM, representing an approximately three-fold improvement in potency achieved through replacement of the dibenzofuran B-ring with a 5-chloro-2-benzofuran and introduction of a 2-CF3 substituent on the phenylsulfonyl A-ring [1]. The approximately three-fold potency differential is modest, positioning BCAT-IN-4 as a useful comparator for SAR studies where incremental potency gains from scaffold modifications need to be quantified against the parent compound [1].

BCATc inhibition hBCATc IC50 sulfonyl hydrazide SAR neurodegenerative disease research

BCAT Isozyme Selectivity Profile: BCAT-IN-4 (Moderate BCATc/m Discrimination) vs. BCATc Inhibitor 2 (Approximately 15-Fold BCATc Selectivity)

BCAT-IN-4 demonstrates moderate selectivity for the cytosolic isoenzyme hBCATc over the mitochondrial isoenzyme hBCATm, as reported in the primary SAR publication [1]. In contrast, BCATc Inhibitor 2 achieves approximately 15-fold selectivity for BCATc over BCATm (rBCATc IC50 = 0.2 μM vs. rBCATm IC50 = 3.0 μM, n = 5) [1]. The moderate selectivity of BCAT-IN-4 may be advantageous in experimental contexts where partial engagement of both BCAT isoforms is desired—for instance, when studying the interplay between cytosolic and mitochondrial branched-chain amino acid metabolism—whereas BCATc Inhibitor 2's sharper selectivity profile is preferred when isoform-specific pharmacological dissection is required [1]. By comparison, BCAT-IN-1 exhibits approximately 100-fold selectivity in the opposite direction, favoring BCATm (pIC50 7.3) over BCATc (pIC50 5.4) , while BAY-069 is a potent dual BCAT1/2 inhibitor with IC50 values of 31 nM and 153 nM respectively [2].

BCAT isozyme selectivity BCATc vs BCATm mitochondrial vs cytosolic BCAT neurological disease target engagement

Core Scaffold Distinction: Dibenzofuran (BCAT-IN-4) vs. 5-Chloro-2-Benzofuran (BCATc Inhibitor 2) vs. (Trifluoromethyl)pyrimidinedione (BAY-069)—Implications for Binding Mode and Intellectual Property

BCAT-IN-4 is uniquely characterized by a 4-dibenzofuran B-ring connected via a carbonyl hydrazide linker to a phenylsulfonyl A-ring [1]. This tricyclic dibenzofuran system is structurally distinct from the 5-chloro-2-benzofuran B-ring of BCATc Inhibitor 2 and entirely unrelated to the (trifluoromethyl)pyrimidinedione core of BAY-069 [1][2]. The removal of one benzene ring from the dibenzofuran (yielding 2-benzofuran analog 9) resulted in a dramatic potency loss (IC50 = 18 μM), underscoring the functional significance of the intact dibenzofuran moiety for target engagement [1]. BCAT-IN-4 thus represents a distinct chemotype within the BCAT inhibitor landscape—valuable for patent navigation, for use as an orthogonal chemical probe to confirm that biological effects are scaffold-independent, and for exploring binding mode differences arising from the extended aromatic surface of the dibenzofuran [1].

BCAT inhibitor chemotype dibenzofuran scaffold sulfonyl hydrazide chemical probe differentiation intellectual property

Physicochemical Property Differentiation: Molecular Weight, DMSO Solubility, and Calculated Descriptors of BCAT-IN-4 vs. BCATc Inhibitor 2 and BAY-069

BCAT-IN-4 possesses the lowest molecular weight (366.39 Da) among the three primary BCAT inhibitor chemotypes, compared to BCATc Inhibitor 2 (418.77 Da) and BAY-069 (446.8 Da) [1]. Its DMSO solubility is 50 mg/mL (136.47 mM), which is lower in molar concentration terms than BCATc Inhibitor 2 (≥200 mg/mL, ≥477 mM in DMSO) [1]. Calculated physicochemical properties include a predicted density of 1.413 g/cm³, pKa of 7.261, 2 hydrogen bond donors, 5 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area consistent with moderate membrane permeability . The lower molecular weight and different H-bond donor/acceptor ratio of BCAT-IN-4 may translate into distinct permeability and distribution characteristics compared to higher-MW analogs, although direct comparative permeability or pharmacokinetic data for BCAT-IN-4 are not available in the public domain.

BCAT inhibitor solubility molecular weight DMSO solubility formulation compatibility physicochemical properties

Historic Role as the High-Throughput Screening Hit and SAR Template for the Sulfonyl Hydrazide BCATc Inhibitor Series

BCAT-IN-4 (Compound 1) was identified as the original high-throughput screening (HTS) hit from which the entire sulfonyl hydrazide series of BCATc inhibitors was developed at Pfizer [1]. The publication explicitly states: 'We have developed a series of sulfonyl hydrazides, which were derived from a high-throughput screen (HTS) hit (1)' [1]. All subsequent SAR explorations—including A-ring substitution (compounds 3–8), B-ring truncation and heterocycle replacement (compounds 9–17), and combined A/B-ring optimization leading to BCATc Inhibitor 2—were designed, synthesized, and evaluated with BCAT-IN-4 as the explicit reference point [1]. An X-ray crystal structure was determined for hBCATc in complex with BCATc Inhibitor 2 (PDB: 2ABJ), but no co-crystal structure with BCAT-IN-4 has been publicly deposited; BCAT-IN-4 therefore represents the pre-structural-biology starting point of the series [1].

BCAT inhibitor discovery high-throughput screening hit SAR template sulfonyl hydrazide chemical probe genealogy

Application Domain Divergence: Neurodegenerative Disease Research (BCAT-IN-4) vs. Metabolic Disease and Cancer Metabolism (BCATm-Selective and Dual Inhibitors)

BCAT-IN-4 was developed in the context of neurodegenerative disease research: the cytosolic isoenzyme BCATc is expressed specifically in neuronal tissue and contributes approximately 25% of the nitrogen used for glutamate synthesis in the CNS [1]. The original publication positions BCATc inhibition as a strategy to 'slow glutamate synthesis and reduce the amount of glutamate released during excitation in neuronal tissues,' making BCAT-IN-4 directly relevant to glutamatergic excitotoxicity models [1]. BCATc Inhibitor 2 was advanced to in vivo neuroprotective efficacy testing in this same indication [1]. In contrast, BCAT-IN-1 and BCAT-IN-2 are BCATm-selective inhibitors developed for metabolic disease (obesity, dyslipidemia) , while BAY-069 targets BCAT1/2 for oncology applications [2]. Vendor annotations additionally associate BCAT-IN-4 with pancreatic ductal adenocarcinoma research, reflecting the emerging recognition of BCATc's role in cancer ; however, peer-reviewed data demonstrating direct anticancer activity of BCAT-IN-4 in pancreatic cancer models have not been identified in the public domain.

neurodegenerative disease glutamate excitotoxicity BCATc brain expression cancer metabolism pancreatic ductal adenocarcinoma

Defined Research Application Scenarios for BCAT-IN-4: When to Select This Dibenzofuran Sulfonyl Hydrazide Over Alternative BCAT Inhibitors


Scenario 1: Use BCAT-IN-4 as the SAR Reference Baseline When Designing, Synthesizing, or Benchmarking Novel Sulfonyl Hydrazide BCATc Inhibitors

For medicinal chemistry teams initiating BCATc inhibitor programs or optimizing new sulfonyl hydrazide analogs, BCAT-IN-4 is the indispensable reference compound. Its 2.35 μM hBCATc IC50, established in the founding Hu et al. (2006) publication [1], provides the industry-standard benchmark against which all new chemical matter in this chemotype class must be compared. Running BCAT-IN-4 in parallel with newly synthesized analogs ensures that observed potency improvements are attributable to structural modifications rather than assay variability. This scenario is most relevant when the goal is to demonstrate a tangible SAR advance over the original HTS hit.

Scenario 2: Employ BCAT-IN-4 as a Scaffold-Orthogonal Chemical Probe to Confirm That BCATc-Mediated Biological Effects Are Chemotype-Independent

When a biological effect is observed with a benzofuran-based BCATc inhibitor (e.g., BCATc Inhibitor 2) or a pyrimidinedione-based dual inhibitor (e.g., BAY-069), BCAT-IN-4 provides a structurally orthogonal tool to confirm that the effect is genuinely BCATc-dependent rather than an off-target artifact of a particular scaffold [1][2]. The dibenzofuran core of BCAT-IN-4 is structurally distinct from both the 5-chloro-2-benzofuran of BCATc Inhibitor 2 and the (trifluoromethyl)pyrimidinedione of BAY-069, making on-target effects that reproduce across all three chemotypes far more credible [1][2].

Scenario 3: Select BCAT-IN-4 for Neurodegenerative Disease Research Requiring Moderate BCATc Inhibition with Partial BCATm Co-Engagement

In neurodegenerative disease models where complete ablation of BCATc activity may be undesirable—for instance, when studying the physiological role of neuronal BCATc without fully suppressing basal glutamate synthesis—BCAT-IN-4's moderate potency (2.35 μM) and partial BCATm co-engagement may offer a more physiologically relevant inhibition profile than the more potent and selective BCATc Inhibitor 2 (0.8 μM, ~15-fold selectivity) [1]. The moderate potency also allows for graded inhibition in dose-response studies, facilitating the identification of the minimal effective BCATc inhibition threshold required for neuroprotection [1].

Scenario 4: Use BCAT-IN-4 in Patent-Landscape Navigation and Freedom-to-Operate Analysis for BCATc Inhibitor Development Programs

BCAT-IN-4, as the original Pfizer sulfonyl hydrazide published in 2006, represents early prior art in the BCATc inhibitor patent landscape [1]. Organizations developing novel BCAT inhibitors can use BCAT-IN-4 as a reference point for freedom-to-operate analyses, differentiating new chemical matter from the dibenzofuran sulfonyl hydrazide scaffold. Its well-characterized structure (CAS 406190-85-0), established SAR, and early publication date make it a clear landmark for defining the boundaries of existing intellectual property in this target space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcat-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.